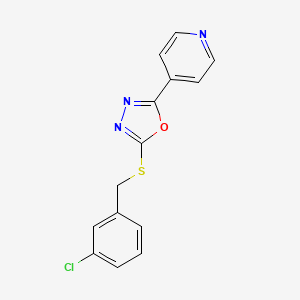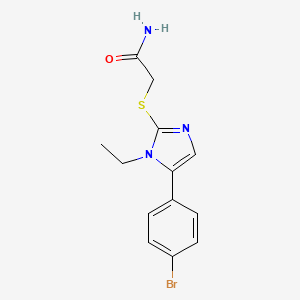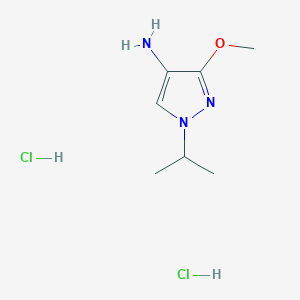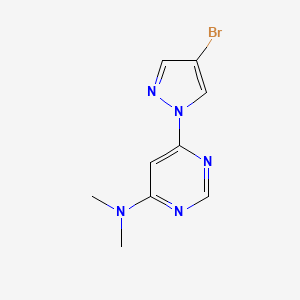
2-(3-Chlorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H10ClN3OS and its molecular weight is 303.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
1,3,4-oxadiazole derivatives, including those related to "2-(3-Chlorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole," have been extensively studied for their interesting chemical properties and synthetic applications. For instance, research by Zayed et al. (1984) on the reactions of 5-(3 or 4-pyridyl)-1,3,4-oxadiazoles with amines and hydrazines highlights the versatility of 1,3,4-oxadiazole derivatives in organic synthesis. The study demonstrates the preparation of 2-amino-and 2-hydrazino-5-(3 or 4-pyridyl)-1,3,4-oxadiazoles, showcasing the reactivity of these compounds towards nucleophilic substitution reactions and their potential as intermediates for further chemical transformations (Zayed, Fakhr, Gad, & Abdulla, 1984).
Materials Science and Corrosion Inhibition
In the realm of materials science, 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties. A study by Lebrini et al. (2005) explores the inhibitory effects of certain oxadiazole derivatives, including 3,5-bis(n-pyridyl)-1,3,4-oxadiazoles, on the corrosion of mild steel in perchloric acid solutions. These compounds demonstrated significant corrosion inhibition efficiency, suggesting potential applications in protecting metals from corrosion (Lebrini, Bentiss, Vezin, & Lagrenée, 2005).
Biological Activity and Potential Therapeutic Applications
While direct information on the biological activity of "this compound" is not provided, related compounds have been studied for their biological activities. For example, Liszkiewicz et al. (2003) investigated the synthesis and anti-proliferative activity of new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives, revealing potential therapeutic applications against human tumor cell lines (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).
Coordination Chemistry and Supramolecular Structures
The coordination chemistry of 1,3,4-oxadiazole derivatives also presents significant interest. Research by Dong et al. (2003) on the coordination polymers generated from oxadiazole-containing organic ligands and inorganic silver(I) salts showcases the structural diversity and potential applications of these compounds in designing novel materials with unique properties (Dong, Ma, Huang, Smith, & zur Loye, 2003).
Mécanisme D'action
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have been associated with a wide range of biological activities . They have been reported to possess antiviral , antibacterial , and antifungal properties . The mechanism of action of these compounds often involves interactions with various enzymes and receptors, leading to alterations in cellular processes .
The synthesis of 1,3,4-oxadiazoles usually involves the reaction of carboxylic acids with hydrazides . In the case of “4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine”, it is synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization .
The pharmacokinetics of 1,3,4-oxadiazoles can vary depending on their chemical structure and the route of administration . Generally, these compounds are well absorbed and distributed in the body, and they are metabolized by various enzymes before being excreted .
The action of 1,3,4-oxadiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances . These factors can affect the stability of the compounds, their absorption and distribution in the body, and their interactions with their targets .
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBUKNGJXDJYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2956533.png)

![5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2956537.png)


![N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide](/img/structure/B2956544.png)

![4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2956546.png)


![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2956550.png)
